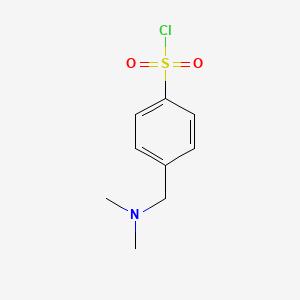
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
- p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
- Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
- Equation:
C9H11N+HSO3Cl→C9H12ClNO2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.
p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.
p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.
Propiedades
Fórmula molecular |
C9H12ClNO2S |
|---|---|
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3 |
Clave InChI |
FKELBQFILCLPSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














